molecular formula C57H64Cl2O20 B13844119 6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer

6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer

Cat. No.: B13844119
M. Wt: 1140.0 g/mol
InChI Key: QRPMYHUUFLNMES-XMMJLFRWSA-N
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Preparation Methods

The synthetic routes and reaction conditions for 6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer are not widely documented in publicly available sources. it is typically prepared through complex organic synthesis involving multiple steps of acetylation and methoxylation reactions .

Chemical Reactions Analysis

6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Acetoxymethyl-3,4,5-triacetoxy-6-methoxy Dapagliflozin Dimer is not well-documented. as an impurity of Dapagliflozin, it is likely to interact with similar molecular targets and pathways. Dapagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .

Properties

Molecular Formula

C57H64Cl2O20

Molecular Weight

1140.0 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-[[(2S,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C57H64Cl2O20/c1-11-68-44-19-13-38(14-20-44)25-40-27-42(17-23-46(40)58)56(67-10)54(76-36(8)65)52(74-34(6)63)51(73-33(5)62)49(78-56)30-71-57(43-18-24-47(59)41(28-43)26-39-15-21-45(22-16-39)69-12-2)55(77-37(9)66)53(75-35(7)64)50(72-32(4)61)48(79-57)29-70-31(3)60/h13-24,27-28,48-55H,11-12,25-26,29-30H2,1-10H3/t48-,49+,50-,51-,52+,53+,54-,55-,56+,57+/m1/s1

InChI Key

QRPMYHUUFLNMES-XMMJLFRWSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@@H](O3)CO[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC4(C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl

Origin of Product

United States

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